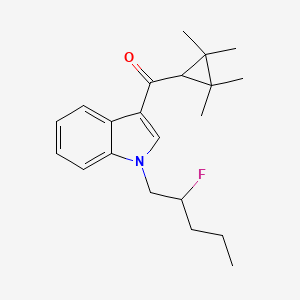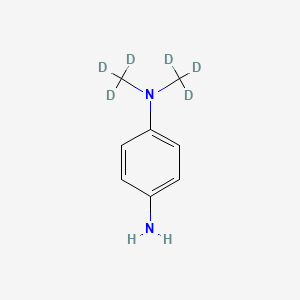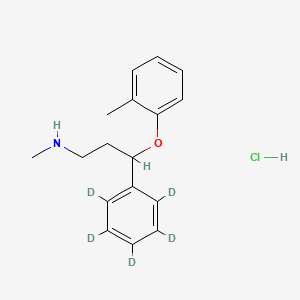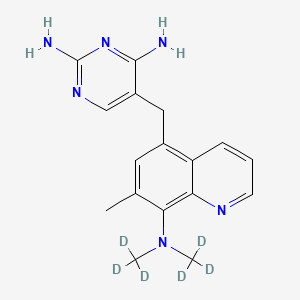
XLR11 N-(2-fluoropentyl) isomer
Overview
Description
XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid (CB) featuring a tetramethylcyclopropyl group . This compound reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . XLR11 also has an N-(5-fluoropentyl) chain, which increases binding to both CB receptors . The isomer differs structurally from XLR11 by having fluorine at the 2 position rather than the 5 position of the pentyl chain .
Molecular Structure Analysis
The molecular formula of XLR11 N-(2-fluoropentyl) isomer is C21H28FNO . It has an average mass of 329.452 Da and a monoisotopic mass of 329.215485 Da . The structure includes a tetramethylcyclopropyl group and an N-(5-fluoropentyl) chain .Physical And Chemical Properties Analysis
The physical and chemical properties of XLR11 N-(2-fluoropentyl) isomer include a molecular weight of 329.5 g/mol . It has a computed XLogP3-AA of 5.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 6 rotatable bonds .Scientific Research Applications
Synthetic Cannabinoid Research
XLR11 N-(2-fluoropentyl) isomer is a synthetic cannabinoid . It features a tetramethylcyclopropyl group, which reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . This makes it a valuable compound for studying the effects and mechanisms of synthetic cannabinoids.
Forensic Chemistry & Toxicology
Given its status as a synthetic cannabinoid, XLR11 N-(2-fluoropentyl) isomer can be used in forensic chemistry and toxicology to identify and study the presence and effects of synthetic cannabinoids .
Neurosciences
As a synthetic cannabinoid, this compound could potentially be used in neuroscience research to study the effects of cannabinoids on the nervous system .
Pharmacology
In pharmacology, XLR11 N-(2-fluoropentyl) isomer could be used to study the pharmacokinetics and pharmacodynamics of synthetic cannabinoids .
Drug Abuse Research
As a synthetic cannabinoid, this compound can be used in research related to drug abuse, particularly in understanding the effects and risks associated with the use of synthetic cannabinoids .
Mechanism of Action
Target of Action
The primary targets of the XLR11 N-(2-fluoropentyl) isomer are the cannabinoid receptors CB1 and CB2 . The compound reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor .
Mode of Action
The XLR11 N-(2-fluoropentyl) isomer interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding is increased by the presence of an N-(5-fluoropentyl) chain in the compound .
Pharmacokinetics
The compound’s solubility in various solvents has been reported . It is soluble in DMF, DMSO, and ethanol, which may influence its bioavailability .
properties
IUPAC Name |
[1-(2-fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO/c1-6-9-14(22)12-23-13-16(15-10-7-8-11-17(15)23)18(24)19-20(2,3)21(19,4)5/h7-8,10-11,13-14,19H,6,9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKOFFDPSCMXAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043148 | |
| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
XLR11 N-(2-fluoropentyl) isomer | |
CAS RN |
1628690-25-4 | |
| Record name | XLR-11 N-(2-fluoropentyl) isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628690254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-(2-Fluoropentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XLR-11 N-(2-FLUOROPENTYL) ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QFP28XF2L3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






